3-Iodo-4-isobutyramidobenzoic acid
Description
3-Iodo-4-isobutyramidobenzoic acid is a halogenated benzoic acid derivative characterized by an iodine substituent at the benzene ring’s position 3 and an isobutyramido (-NHCOCH(CH$2$CH$3$)) group at position 4. Its molecular formula is C${11}$H${12}$INO$_3$, with a molecular weight of 333.13 g/mol.
Properties
IUPAC Name |
3-iodo-4-(2-methylpropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-6(2)10(14)13-9-4-3-7(11(15)16)5-8(9)12/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPOHPBPZLWBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660954 | |
| Record name | 3-Iodo-4-(2-methylpropanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-34-0 | |
| Record name | 3-Iodo-4-[(2-methyl-1-oxopropyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-(2-methylpropanamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst to form the carbon-iodine bond . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 3-Iodo-4-isobutyramidobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-isobutyramidobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the carboxylic acid group may be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can be used in coupling reactions such as the Suzuki–Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction reactions can produce alcohols or higher oxidation state compounds.
Scientific Research Applications
3-Iodo-4-isobutyramidobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or diagnostic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Iodo-4-isobutyramidobenzoic acid exerts its effects depends on the specific application. In chemical reactions, the iodine atom and the isobutyramido group play key roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological or medicinal applications would require further investigation to elucidate.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Physicochemical Properties
Solubility and Reactivity
- Amide vs. Alkyl Groups: The isobutyramido group in the target compound enhances polarity and hydrogen-bonding capacity compared to alkyl substituents (e.g., isopropyl in C${10}$H${11}$IO$_2$). This increases solubility in polar solvents like DMSO or ethanol, whereas alkylated analogues exhibit higher lipophilicity .
- Azide vs. Amide : The azide group in 4-azido-3-iodobenzoic acid confers click chemistry reactivity, enabling rapid conjugation with alkynes—a property absent in the amide-functionalized target compound .
- Hydrazide vs. Carboxylic Acid : 3-Iodo-4-methoxybenzohydrazide’s hydrazide group (-CONHNH$_2$) facilitates nucleophilic reactions, making it a precursor for heterocyclic compounds like triazoles, unlike the carboxylic acid group in the target compound .
Steric and Electronic Effects
- Methyl and isopropyl substituents (C$8$H$7$IO$2$, C${10}$H${11}$IO$2$) are less sterically demanding, favoring reactions like iodination or coupling .
Biological Activity
3-Iodo-4-isobutyramidobenzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the iodination of 4-isobutyramidobenzoic acid. The process may include the use of various reagents and conditions to achieve optimal yields. For instance, the introduction of iodine can be performed using iodine monochloride or other iodinating agents under controlled conditions to prevent over-iodination.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecium.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 125 |
| Enterococcus faecium | 10 | 125 |
| Bacillus subtilis | 9 | 125 |
The Minimum Inhibitory Concentration (MIC) values indicate moderate antibacterial activity, suggesting that the compound could be a candidate for further development as an antimicrobial agent .
Antibiofilm Activity
In addition to its antibacterial properties, the compound exhibits antibiofilm activity. Biofilms are clusters of bacteria that adhere to surfaces and are often resistant to antibiotics. The antibiofilm effect of this compound was assessed using established protocols, revealing that it can inhibit biofilm formation at similar concentrations as those required for antibacterial activity.
Table 2: Antibiofilm Activity
| Bacterial Strain | MBEC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Enterococcus faecium | 125 |
These findings highlight the potential utility of this compound in treating infections associated with biofilms .
Cytotoxicity Studies
While evaluating the biological activity, it is essential to consider cytotoxicity. Preliminary toxicity assays conducted on human cell lines indicated that this compound exhibits low toxicity at therapeutic concentrations. This is a crucial factor in drug development, as compounds must balance efficacy with safety.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI evaluated several derivatives of benzoic acids, including this compound, finding that it significantly inhibited the growth of various pathogens, including Mycobacterium tuberculosis .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the benzoic acid structure influence biological activity. Compounds with halogen substitutions often exhibit enhanced antimicrobial properties due to increased lipophilicity and interaction with bacterial membranes .
- Potential Applications : Given its antimicrobial and antibiofilm properties, there is potential for developing formulations for topical applications in wound care or as preservatives in food and cosmetic products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
